

A Comparative Guide to Alternative Enzyme Cocktails for Protoplasting

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Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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For researchers, scientists, and professionals in drug development, the isolation of high-quality protoplasts is a critical first step for a multitude of applications, including genetic transformation, single-cell analysis, and somatic hybridization. **Driselase**, a complex mixture of cell wall-degrading enzymes, has long been a staple for this purpose. However, the need for optimized protocols, cost-effective alternatives, and consistent supply has driven the exploration of other enzyme cocktails. This guide provides an objective comparison of prominent alternatives to **Driselase** for both plant and fungal protoplasting, supported by experimental data and detailed protocols.

Understanding Driselase

Driselase is a crude enzymatic preparation derived from fungi such as *Basidiomycetes* sp. or *Trichoderma viride*. Its effectiveness lies in its composite nature, containing a spectrum of activities including cellulase, hemicellulase, and pectinase.^{[1][2][3]} This allows it to synergistically degrade the complex polysaccharide matrix of plant and fungal cell walls.

Alternatives for Plant Protoplasting

The primary components of plant cell walls are cellulose, hemicellulose, and pectin. Effective enzyme cocktails for plant protoplasting typically combine enzymes that target each of these components.

Cellulase "Onozuka" R-10 and Macerozyme R-10

This combination is one of the most widely used and effective alternatives to **Driselase** for plant protoplast isolation. Cellulase "Onozuka" R-10 is rich in cellulase activity, while Macerozyme R-10 provides a high concentration of pectinase and hemicellulase.

Experimental Data Summary

Plant Species	Enzyme Cocktail	Protoplast Yield (protoplasts/g FW)	Viability (%)	Reference
Brassica oleracea var. capitata (Cabbage)	0.5% Cellulase "Onozuka" RS, 0.1% Macerozyme R-10	2.38 - 4.63 x 10 ⁶	>93%	[4]
Physcomitrium patens (Moss)	1.5% Cellulase "Onozuka" R-10, 0.5% Macerozyme R-10	1.8 x 10 ⁶ (total from culture)	Not reported	[5]
Lilium ledebourii	4% Cellulase, 1% Pectinase (similar to Macerozyme)	6.65 x 10 ⁵	Not specified for this combination	[6]

Experimental Protocol: Protoplast Isolation from Brassica oleracea Leaves[4]

- Plant Material: Use leaves from sterile in vitro grown cabbage plants.
- Enzyme Solution:
 - 0.5% (w/v) Cellulase "Onozuka" RS
 - 0.1% (w/v) Macerozyme R-10

- Mannitol (as osmotic stabilizer, typically 0.4 M to 0.6 M)
- MES buffer (pH 5.7)
- Digestion:
 - Slice the leaves into thin strips (0.5-1 mm).
 - Incubate the leaf strips in the enzyme solution.
 - Incubate overnight in the dark with gentle shaking.
- Purification:
 - Filter the protoplast suspension through a nylon mesh (e.g., 40-100 μm) to remove undigested debris.
 - Centrifuge the filtrate to pellet the protoplasts.
 - Wash the protoplasts with a suitable washing solution (e.g., W5 solution).
 - Purify further using a sucrose gradient if necessary.
- Quantification and Viability:
 - Count the protoplasts using a hemocytometer.
 - Assess viability using fluorescein diacetate (FDA) staining.

Cellulase and Pectolyase Y-23

Pectolyase Y-23 is another potent pectinase that is often used in combination with cellulase for rapid and efficient protoplast isolation. It has been reported to have significantly stronger endopolygalacturonase activity than Macerozyme R-10.^[7]

Experimental Data Summary

Plant Species	Enzyme Cocktail	Protoplast Yield (protoplasts/g FW)	Viability (%)	Reference
Anubias nana	2% Cellulase "Onozuka" RS, 0.2% Pectolyase Y-23	4.79×10^6	82.9%	[7]
Brassica oleracea var. capitata (Cabbage)	0.5% Cellulase "Onozuka" RS, 0.01% Pectolyase Y-23	$\sim 1.9 \times 10^6$	>90%	[8]

Experimental Protocol: Protoplast Isolation from Anubias nana Leaves[7]

- Plant Material: Use in vitro leaves from six-week-old plants.
- Enzyme Solution:
 - 2% (w/v) Cellulase "Onozuka" RS
 - 0.2% (w/v) Pectolyase Y-23
 - 0.6 M Mannitol
 - 2.5 mM CaCl₂
 - 5 mM MES buffer (pH 5.6)
- Digestion:
 - Incubate finely chopped leaf tissue in the enzyme solution.
 - Incubate for 4 hours in the dark.
- Purification:

- Follow standard filtration and centrifugation steps as described for the Cellulase/Macerozyme protocol.
- Quantification and Viability:
 - Use a hemocytometer for counting and FDA staining for viability.

Alternatives for Fungal Protoplasting

Fungal cell walls are primarily composed of chitin, glucans, and glycoproteins. Therefore, enzyme cocktails for fungal protoplasting often include chitinases and glucanases.

Lysing Enzyme from *Trichoderma harzianum* (often with Driselase)

Lysing Enzyme from *Trichoderma harzianum* is a common component in fungal protoplasting cocktails, often used in conjunction with **Driselase** to enhance the digestion of the complex fungal cell wall.

Experimental Data Summary

Fungal Species	Enzyme Cocktail	Protoplast Yield	Viability (%)	Reference
<i>Fusarium verticillioides</i>	12.5 mg/mL Driselase, 10 mg/mL Lysing Enzyme	Maximum yield observed with combination	Not reported	[9]
<i>Eutypella</i> sp. D-1	20 g/L Lysing Enzyme, 20 g/L Driselase	6.15×10^6 cells/mL	Good (assessed by FDA staining)	[10]

Experimental Protocol: Protoplast Isolation from *Fusarium verticillioides*[9]

- Fungal Material: Use germinated conidia.
- Enzyme Solution:

- 12.5 mg/mL **Driselase**
- 10 mg/mL Lysing Enzyme from *Trichoderma harzianum*
- 1 M KCl (as osmotic stabilizer)
- Digestion:
 - Incubate the germinated conidia in the enzyme solution.
 - The optimal incubation time should be determined empirically (e.g., 2-4 hours).
- Purification:
 - Filter the suspension to remove mycelial debris.
 - Centrifuge to pellet the protoplasts.
 - Wash the protoplasts with the osmotic stabilizer solution.
- Quantification and Viability:
 - Count using a hemocytometer.
 - Assess viability with a suitable stain.

VinoTaste® Pro

VinoTaste® Pro is a commercial enzyme preparation used in the winemaking industry that has been successfully repurposed for fungal protoplast isolation. It is considered a cost-effective alternative to other lytic enzymes.

Experimental Data Summary

Fungal Species	Enzyme Cocktail	Protoplast Yield (protoplasts/g mycelium)	Viability (%)	Reference
Botrytis cinerea	0.2 g VinoTaste Pro in 20 mL KC buffer for 2 g mycelium	Yielded 10 times more protoplasts than a Driselase-containing mix	Not reported	[1]

Experimental Protocol: Protoplast Isolation from Botrytis cinerea[1]

- Fungal Material: Mycelium from a 2-day old liquid culture.
- Enzyme Solution:
 - 0.2 g VinoTaste® Pro
 - 20 mL KC buffer (composition not specified, but typically contains an osmotic stabilizer like KCl or sorbitol)
- Digestion:
 - Incubate 2 g of mycelium in the enzyme solution.
 - Incubation conditions (time, temperature, shaking) should be optimized for the specific fungal strain.
- Purification:
 - Standard filtration and washing steps.
- Quantification and Viability:
 - Standard counting and viability assessment methods.

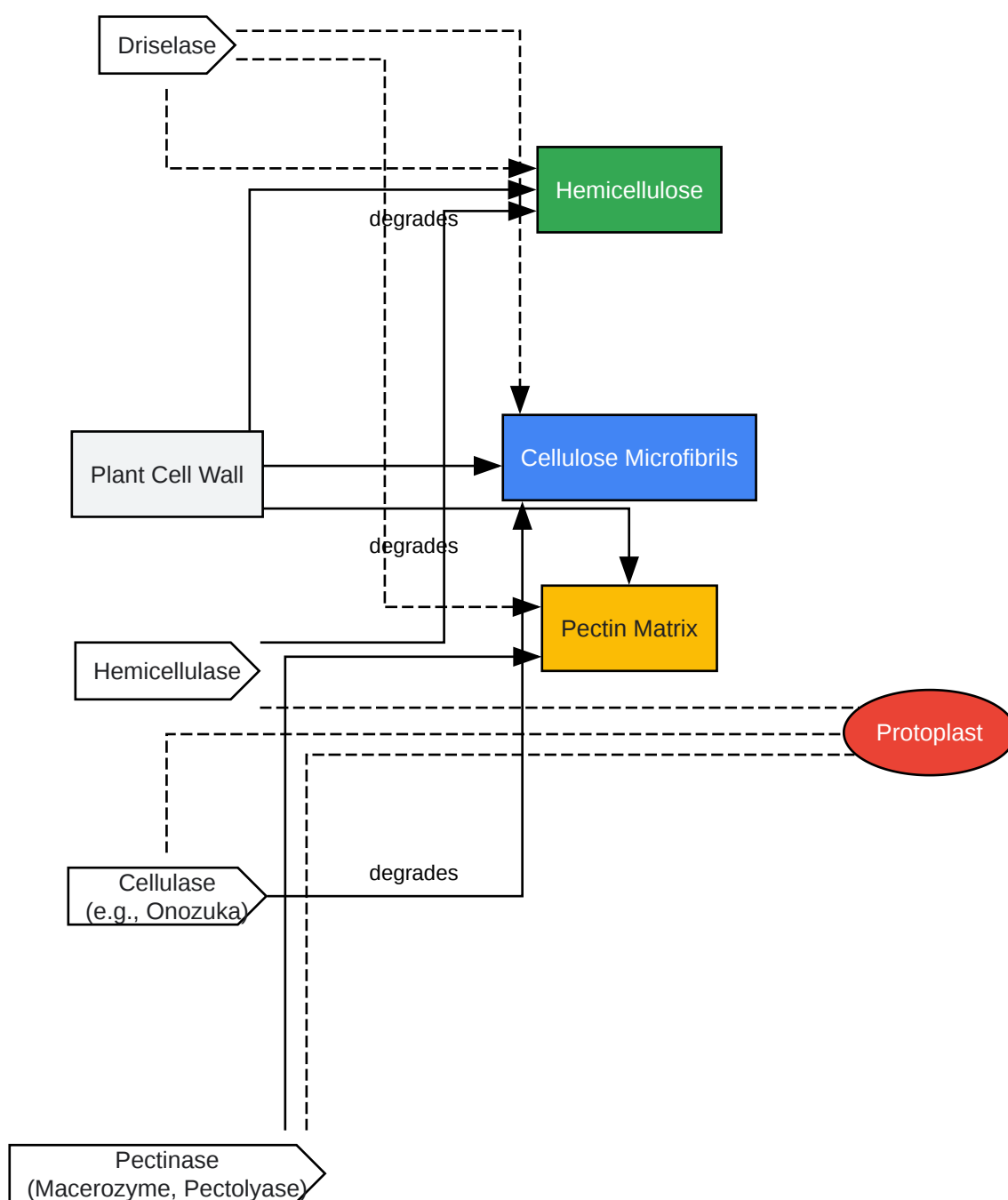
Extralyse

Extralysse is another enzyme cocktail from the wine industry that has been shown to be effective for fungal protoplast isolation, offering an inexpensive and readily available option.

While direct comparative data with **Driselase** is not provided in the search results, a protocol for its use in various filamentous ascomycete species is available, indicating its efficacy.[\[11\]](#)

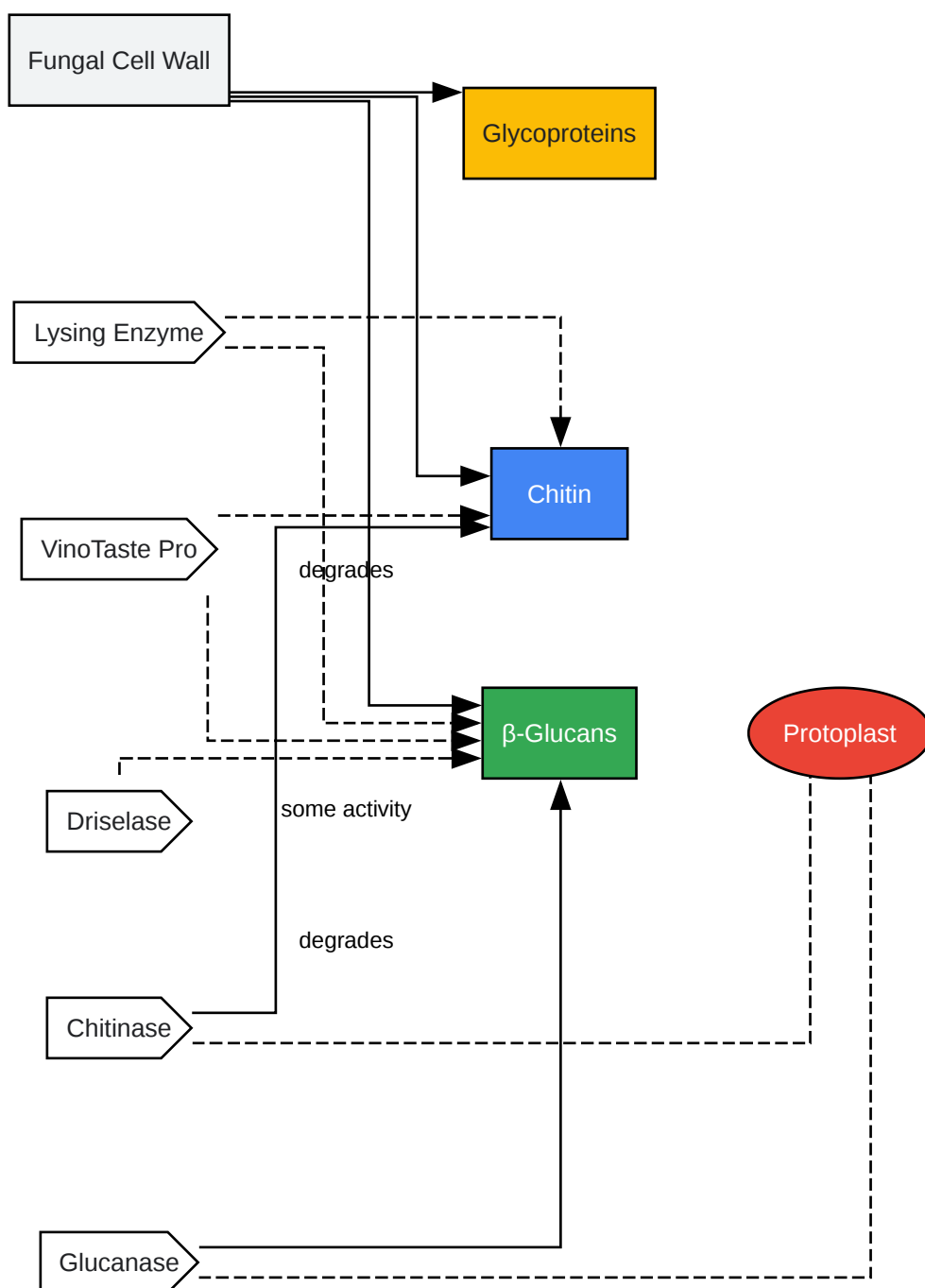
Visualizing the Process: Enzymatic Cell Wall Degradation

To better understand the action of these enzyme cocktails, the following diagrams illustrate the enzymatic degradation of plant and fungal cell walls.



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Enzymatic Degradation of the Plant Cell Wall



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Enzymatic Degradation of the Fungal Cell Wall

Conclusion

While **Driselase** remains a potent and effective enzyme mixture for protoplasting, several viable alternatives offer researchers the ability to optimize protocols for specific organisms,

improve cost-effectiveness, and ensure a consistent supply of reagents. For plant protoplasting, the combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a robust and widely cited alternative. For applications requiring more rapid or potent pectin degradation, Pectolyase Y-23 can be substituted for Macerozyme. In the realm of fungal protoplasting, commercially available enzyme cocktails from the wine industry, such as VinoTaste® Pro and Extralyse, are emerging as highly effective and economical alternatives to traditional lytic enzymes.

Ultimately, the choice of enzyme cocktail will depend on the specific research needs, the organism of interest, and empirical optimization. The data and protocols presented in this guide provide a solid foundation for researchers to explore these alternatives and develop efficient and reproducible protoplasting procedures.

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